molecular formula C11H13IO4 B172483 Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane CAS No. 16308-16-0

Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane

Cat. No. B172483
CAS RN: 16308-16-0
M. Wt: 336.12 g/mol
InChI Key: HHJIDOMMYDNFCA-UHFFFAOYSA-N
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Description

Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane, also known as Dess-Martin periodinane (DMP), is a powerful oxidizing agent that has found widespread use in organic chemistry research. It is a versatile reagent that can be used to selectively oxidize alcohols, aldehydes, and sulfides to their corresponding carbonyl or sulfoxide derivatives.

Mechanism Of Action

The mechanism of action of DMP involves the transfer of an oxygen atom from the iodine center to the substrate. The resulting intermediate is a hypervalent iodine species, which then undergoes reductive elimination to give the oxidized product. The reaction is typically carried out under mild conditions and does not require the use of toxic or hazardous reagents.

Biochemical And Physiological Effects

DMP is not intended for use in biological systems and has no known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMP is its selectivity for various functional groups, which allows for the synthesis of complex organic molecules. It is also relatively easy to handle and does not require the use of toxic or hazardous reagents. However, DMP has a short shelf life and can decompose rapidly if not stored properly. It is also relatively expensive compared to other oxidizing agents.

Future Directions

There are several future directions for the use of DMP in organic chemistry research. One area of interest is the development of new chiral reagents for asymmetric synthesis. DMP has also been used in the preparation of new materials such as polymers and nanoparticles. Additionally, there is ongoing research into the use of DMP in the oxidation of natural products and other complex organic molecules.

Synthesis Methods

DMP can be synthesized by reacting chromium trioxide with pyridine and acetic anhydride in the presence of 4-methylphenol. The resulting product is a yellow powder that is soluble in common organic solvents such as dichloromethane and acetonitrile.

Scientific Research Applications

DMP has been widely used in organic chemistry research due to its ability to selectively oxidize various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. DMP has also been used in the preparation of chiral reagents and in the oxidation of carbohydrates and amino acids.

properties

IUPAC Name

[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJIDOMMYDNFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382907
Record name Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane

CAS RN

16308-16-0
Record name Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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